molecular formula C16H12ClN3O3S B2579966 2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide CAS No. 864860-90-2

2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide

Cat. No.: B2579966
CAS No.: 864860-90-2
M. Wt: 361.8
InChI Key: XWPDAVBMWHVNSJ-UHFFFAOYSA-N
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Description

2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide is a synthetic organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 4,5-dimethyl-2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole core.

    Nitration: The next step is the nitration of the benzene ring. This is usually done by treating the compound with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.

    Amidation: Finally, the compound is subjected to an amidation reaction where the benzothiazole derivative is reacted with 5-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzothiazole ring, forming corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides and benzothiazoles.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The nitro and benzothiazole groups are particularly interesting for drug design.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety can interact with proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide
  • 2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
  • 2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide is unique due to the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological activity. This positioning can affect the compound’s ability to interact with biological targets and its overall stability.

Properties

IUPAC Name

2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c1-8-3-6-13-14(9(8)2)18-16(24-13)19-15(21)11-7-10(20(22)23)4-5-12(11)17/h3-7H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPDAVBMWHVNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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